REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH:4]([CH2:15][CH2:16][C:17]([O:19]C)=O)[NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO.[Pd]>[C:17]1(=[O:19])[N:5]2[C:6]3[C:7]([NH:12][C:3](=[O:2])[CH:4]2[CH2:15][CH2:16]1)=[CH:8][CH:9]=[CH:10][CH:11]=3
|
Name
|
N-(2-nitrophenyl)-DL-glutamic acid dimethyl ester
|
Quantity
|
5.09 g
|
Type
|
reactant
|
Smiles
|
COC(C(NC1=C(C=CC=C1)[N+](=O)[O-])CCC(=O)OC)=O
|
Name
|
|
Quantity
|
0.158 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.495 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture is shaken under hydrogen at 37 psi for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture is then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to about 70 ml
|
Type
|
ADDITION
|
Details
|
Additional p-toluenesulfonic acid (0.15 g) is added
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated at 60° for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solid is collected
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |